3-Amino-2-(benzylsulfanyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzylsulfanyl)propanoic acid typically involves the alkylation of cysteine with benzyl halides. One common method is the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(benzylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding cysteine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
3-Amino-2-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(benzylsulfanyl)propanoic acid involves its interaction with various molecular targets. The benzylsulfanyl group can participate in redox reactions, influencing the redox state of proteins and other biomolecules. Additionally, the amino and carboxyl groups allow the compound to interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cysteine: Lacks the benzylsulfanyl group, making it less hydrophobic.
S-Benzyl-L-cysteine: Similar structure but with different stereochemistry.
Methionine: Contains a methylthio group instead of a benzylsulfanyl group.
Uniqueness
3-Amino-2-(benzylsulfanyl)propanoic acid is unique due to its benzylsulfanyl side chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biomolecules, making it valuable in various research applications.
Properties
CAS No. |
66211-23-2 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-amino-2-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-6-9(10(12)13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |
InChI Key |
PXLIZZRGMFZDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(CN)C(=O)O |
Origin of Product |
United States |
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